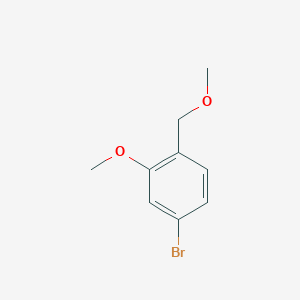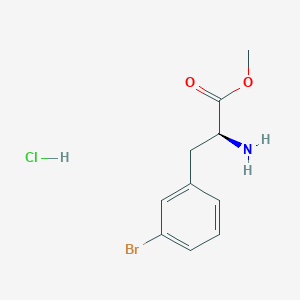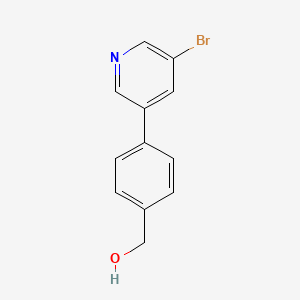
4-Bromo-2-methoxy-1-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-methoxy-1-(methoxymethyl)benzene” is a chemical compound with the CAS Number: 1220282-15-4 . It has a molecular weight of 231.09 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11BrO2/c1-11-6-7-3-4-8 (10)5-9 (7)12-2/h3-5H,6H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 231.09 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
4-Bromo-MMB has a variety of scientific research applications. It is commonly used as an intermediate in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in analytical chemistry as a reagent for the detection of aldehydes and ketones. Further, 4-Bromo-MMB has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-Bromo-2-methoxy-1-(methoxymethyl)benzene can be influenced by various environmental factors . These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the compound is stored at a temperature of 2-8°C, suggesting that its stability could be affected by temperature .
Advantages and Limitations for Lab Experiments
The use of 4-Bromo-MMB in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Further, 4-Bromo-MMB has been shown to be effective in a variety of laboratory experiments, including those involving cancer cell lines. However, there are some limitations to using 4-Bromo-MMB in laboratory experiments. It is not water-soluble, and it is toxic at high concentrations.
Future Directions
There are a number of potential future directions for 4-Bromo-MMB research. These include further studies into its mechanism of action, its effects on other types of cancer cell lines, and its potential use as a therapeutic agent for other diseases. Additionally, research could be conducted into the development of more efficient synthesis methods, as well as methods for improving the solubility of 4-Bromo-MMB. Finally, further studies could be conducted into the biochemical and physiological effects of 4-Bromo-MMB in laboratory animals.
Synthesis Methods
The synthesis of 4-Bromo-MMB is a two-step process involving the reaction of 4-bromo-benzaldehyde with methoxymethyl chloride, followed by the addition of sodium hydroxide. In the first step, 4-bromo-benzaldehyde is reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide in an organic solvent such as ethanol. The reaction yields 4-Bromo-MMB, which is then purified by recrystallization.
Safety and Hazards
The safety information for “4-Bromo-2-methoxy-1-(methoxymethyl)benzene” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, and P338 , which provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
4-bromo-2-methoxy-1-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRPHCFFMRTYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














